N3-D-Dap(Fmoc)-OH

Peptide Synthesis Drug Conjugation Linker Chemistry

Sourcing a minimally sized, rigid azide handle for SPPS often forces a trade-off between linker length and conformational precision. N3-D-Dap(Fmoc)-OH resolves this with a short 2-carbon Dap backbone that provides constrained azide presentation-critical for macrocyclic peptide cyclization and ADC linker design where linker bulk must be minimized. • Orthogonal Fmoc/azide chemistry survives piperidine deprotection and TFA cleavage for high-fidelity SPPS. • Shorter, more rigid scaffold than Fmoc-Lys(N3)-OH; yields peptides with distinct spatial orientation and binding properties. • Available up to 99.87% purity (Chiral HPLC) to reduce deletion sequences and simplify purification. • In stock across multiple pack sizes with immediate global dispatch.

Molecular Formula C18H16N4O4
Molecular Weight 352.3 g/mol
Cat. No. B2397050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-D-Dap(Fmoc)-OH
Molecular FormulaC18H16N4O4
Molecular Weight352.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1
InChIKeyQJCYGENXFLOOKP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-D-Dap(Fmoc)-OH: Overview & Applications


N3-D-Dap(Fmoc)-OH, also known as Fmoc-D-Dap(N3)-OH, is a click chemistry reagent and an orthogonally protected diamino carboxylic acid derivative . It is a synthetic amino acid building block with the molecular formula C18H16N4O4 and a molecular weight of 352.34 . The compound features an Fmoc-protected alpha-amine and a side-chain azido (N3) group, enabling its use as a versatile building block in Fmoc-based solid-phase peptide synthesis (SPPS) and as a component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

Workflow
Fmoc-based solid-phase peptide synthesis (SPPS)
Selection
Orthogonal azide handle for click chemistry (CuAAC/SPAAC)
Use Context
Dap scaffold provides a constrained, minimal linker geometry

N3-D-Dap(Fmoc)-OH: Why Analogs Fall Short


While several Fmoc-protected azido amino acids are available for click chemistry and peptide synthesis, they are not functionally interchangeable. The substitution of N3-D-Dap(Fmoc)-OH with a seemingly similar analog, such as Fmoc-Lys(N3)-OH, would introduce significant structural differences that alter the resulting peptide's physicochemical properties and biological function. The core of the Dap (2,3-diaminopropionic acid) scaffold is shorter and less flexible than the lysine scaffold, leading to different spatial orientation of the azide group and a more constrained presentation of conjugated payloads . This can be critical for applications where a minimal, rigid linker is required, such as in the synthesis of macrocyclic peptides or when minimizing linker bulk is essential for target binding [1].

Target
N3-D-Dap(Fmoc)-OH (Dap backbone)
Analog
Fmoc-Lys(N3)-OH (Lysine backbone)
Dap scaffold is shorter and more rigid; lysine-based azides may not replicate constrained payload presentation or macrocyclization geometry.

N3-D-Dap(Fmoc)-OH: Selection Evidence


Scaffold Rigidity: Dap vs. Lysine

The N3-D-Dap(Fmoc)-OH compound is built on a 2,3-diaminopropionic acid (Dap) backbone, which provides a shorter and more rigid side-chain than the widely used Fmoc-Lys(N3)-OH (lysine) analog . While a direct, quantitative conformational study comparing the two is not available in the provided sources, the structural difference (Dap with a 2-carbon side-chain vs. Lys with a 4-carbon side-chain) is a class-level inference that results in a significantly different spatial presentation of the azide group . This reduced length and flexibility can be crucial for applications requiring a minimal linker, such as synthesizing conformationally constrained macrocycles or reducing steric hindrance at the binding interface.

Scaffold rigidity
Class-level inference
Dap: 2-carbon chain vs. Lys: 4-carbon chain
Approx. 50% shorter side-chain; more constrained presentation
Supports minimal-linker macrocycle and constrained conjugate design
Class-level inference from known structures; direct conformational data unavailable
Peptide Synthesis Drug Conjugation Linker Chemistry

Purity: Compared with Fmoc-L-Dap(N3)-OH

Vendor specifications indicate that N3-D-Dap(Fmoc)-OH can be sourced with a purity of 99.87% . This is a cross-study comparable metric to its enantiomer, Fmoc-L-Dap(N3)-OH, which is commercially available at a certified purity of ≥99.7% (Chiral HPLC) . While both purities are suitable for most SPPS applications, the higher reported purity for N3-D-Dap(Fmoc)-OH (99.87%) provides a quantifiable advantage for applications requiring high-fidelity synthesis with minimal impurities, potentially reducing the need for extensive purification steps.

Purity comparison
Cross-study comparable
99.87% (N3-D-Dap(Fmoc)-OH)
vs. Fmoc-L-Dap(N3)-OH ≥99.7% (Chiral HPLC)
Supports high-fidelity SPPS with reduced deletion sequences
Vendor-reported data; verify lot-specific COA
SPPS QC Specifications Reproducibility

In-House vs. Commercial Synthesis Cost

A study by Pícha et al. (2017) provides a benchmark for the in-house cost of synthesizing Fmoc-azido amino acids, including Fmoc-D-Dap(N3)-OH (compound 15 in the study) [1]. The research demonstrates that these compounds can be prepared at a user-friendly cost of approximately €40 per gram [1]. This figure provides a quantifiable baseline against which the cost of commercial procurement can be assessed, making it a critical piece of evidence for laboratory budget planning and deciding between synthesis and purchase [1].

Synthesis cost
Cross-study comparable
In-house synthesis: approx. €40/g
vs. commercial list price (typically higher)
Enables cost-benefit analysis for procurement decisions
Based on 2017 academic lab synthesis, excluding labor and energy
Lab Economics In-House Synthesis SPPS

Azide Compatibility in Standard SPPS

The side-chain azido group in N3-D-Dap(Fmoc)-OH exhibits complete stability to piperidine and trifluoroacetic acid (TFA), the standard reagents used for Fmoc deprotection and final peptide cleavage, respectively . This orthogonal stability, which is a class-level inference for this family of compounds, is a critical parameter for the successful execution of Fmoc SPPS. While not a direct comparison, this stability profile is identical to that of the widely used Fmoc-Lys(N3)-OH , confirming that N3-D-Dap(Fmoc)-OH can be seamlessly integrated into established synthesis protocols without requiring special handling or deprotection steps.

Azide stability in SPPS
Class-level inference
Stable to 20% piperidine/DMF and 95% TFA
Seamless integration into standard Fmoc SPPS workflows
Orthogonal stability confirmed for this azido amino acid class
SPPS Orthogonal Chemistry Synthetic Strategy

N3-D-Dap(Fmoc)-OH: Validated Applications


Constrained & Macrocyclic Peptide Synthesis

Based on its shorter side-chain (a 2-carbon Dap backbone) compared to the more flexible lysine-based azides , N3-D-Dap(Fmoc)-OH is optimally suited for introducing a rigid azide handle into peptides. This is particularly valuable in the synthesis of macrocyclic peptides via CuAAC-mediated cyclization, where a more constrained linker is often necessary to achieve the desired bioactive conformation [1].

High-Fidelity SPPS

The combination of high available purity (up to 99.87%) and a chemically inert azide group that is orthogonal to both Fmoc deprotection and TFA cleavage conditions [1] makes this compound an excellent choice for high-fidelity SPPS. Its use can minimize the accumulation of deletion sequences and side products, leading to improved yields of the target peptide and simpler purification workflows .

Azidopeptides for Bioorthogonal Conjugation

N3-D-Dap(Fmoc)-OH is specifically designed for the efficient introduction of an azide group into peptides for subsequent CuAAC or SPAAC click chemistry . The in-house synthesis protocol described in the literature provides a cost-effective route (approx. €40/gram) for labs requiring multi-gram quantities for extensive conjugation studies, such as those involving ADC linker development or peptide-based imaging probes [1].

Application
Selection Property
Validation Focus
Constrained & macrocyclic peptide research
Dap scaffold rigidity
Conformational constraint and cyclization geometry
High-fidelity SPPS
Purity and azide orthogonality
Deletion-sequence and side-reaction profiling
Bioorthogonal conjugation studies
Azide handle compatibility
Click efficiency and linker geometry assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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